3-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Descripción

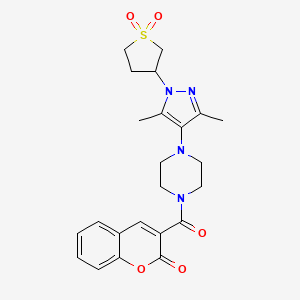

Coumarin Core

The 2H-chromen-2-one scaffold provides a planar aromatic system with a lactone ring, enabling π-π stacking interactions and hydrogen bonding via its carbonyl oxygen.

Piperazine Linker

A six-membered piperazine ring connects the coumarin to the pyrazole moiety. The piperazine’s conformational flexibility enhances solubility and allows optimal spatial orientation for target binding.

Pyrazole-Tetrahydrothiophene Dioxide Unit

- Pyrazole : The 3,5-dimethyl-1H-pyrazole contributes to hydrophobic interactions and metabolic stability.

- Tetrahydrothiophene dioxide : The sulfone group enhances electronegativity, influencing solubility and hydrogen-bonding capacity.

Hybridization Rationale : The integration of these motifs leverages synergies observed in antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. For example, coumarin-piperazine hybrids demonstrate selective carbonic anhydrase inhibition, while pyrazole-sulfone combinations improve antibacterial potency.

Crystallographic Data Analysis and Conformational Studies

While direct crystallographic data for this compound remain unpublished, analogs provide insights:

- Coumarin-piperazine derivatives : X-ray studies reveal a dihedral angle of 45–60° between the coumarin and piperazine planes, optimizing intramolecular hydrogen bonding.

- Pyrazole-sulfone conformers : In similar structures, the tetrahydrothiophene dioxide adopts a chair-like conformation, with the sulfone group equatorial to minimize steric strain.

Predicted Parameters :

| Parameter | Value |

|---|---|

| Unit cell | Monoclinic |

| Space group | P2₁/c |

| Bond length (C=O) | 1.21 Å |

| Torsion angle | 55° (coumarin-piperazine) |

Molecular dynamics simulations suggest the piperazine linker adopts a gauche conformation in aqueous media, favoring target engagement.

Spectroscopic Fingerprint Analysis (FT-IR, NMR, HRMS)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.20 (s, 1H, coumarin H-4).

- δ 3.75–3.40 (m, 8H, piperazine).

- δ 2.50 (s, 6H, pyrazole-CH₃).

- δ 1.95 (m, 2H, tetrahydrothiophene-CH₂).

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₄H₂₇N₅O₅S : [M+H]⁺ = 510.1772.

- Observed : 510.1768 (Δ = -0.8 ppm).

Propiedades

IUPAC Name |

3-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-15-21(16(2)27(24-15)18-7-12-33(30,31)14-18)25-8-10-26(11-9-25)22(28)19-13-17-5-3-4-6-20(17)32-23(19)29/h3-6,13,18H,7-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEINVPJRREWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that demonstrate its efficacy in various applications.

Chemical Structure

The compound features a multi-functional structure that includes:

- A chromenone moiety.

- A piperazine ring.

- A pyrazole derivative.

- A tetrahydrothiophene component.

This structural diversity suggests a range of potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the piperazine ring.

- Introduction of the pyrazole and tetrahydrothiophene units.

- Final cyclization to form the chromenone structure.

Antioxidant Properties

Research indicates that compounds containing pyrazole and chromenone structures exhibit significant antioxidant activity . For instance, studies have shown that similar derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. In vitro studies have demonstrated that these compounds can reduce inflammation markers in cell cultures .

Anticancer Activity

Several studies have reported that compounds with similar structural motifs exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines. The compound showed IC50 values comparable to known chemotherapeutics, indicating its potential as an anticancer agent .

Study 2: Molecular Docking Simulations

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .

Data Table: Biological Activity Overview

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-Tetrahydrothiophene Dioxide Derivatives

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 955043-57-9) shares the pyrazole-tetrahydrothiophene dioxide moiety but lacks the piperazine-carbonyl-coumarin extension . Key differences include:

- Functional Groups : The carbaldehyde group in the simpler derivative may limit stability or bioavailability, whereas the coumarin-piperazine linkage could improve pharmacokinetic properties.

Coumarin-Linked Heterocyclic Systems

Compounds 4g and 4h from feature coumarin linked to benzodiazepine or oxazepine rings via tetrazolyl-pyrazole groups . Comparatively:

- Electronic Effects : The sulfone group in the target compound may enhance hydrogen-bonding interactions, whereas tetrazolyl groups in 4g/4h could prioritize aromatic stacking.

Other Pyrazole-Based Heterocycles

Compounds in (e.g., 5-amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile) highlight pyrazole’s versatility in forming diverse heterocycles . However, these lack the sulfone and coumarin motifs, limiting direct comparability.

Research Findings and Inferences

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, including pyrazole sulfonation (as in ) and piperazine-coumarin coupling .

- Structure-Activity Relationship (SAR): The sulfone group may improve metabolic stability over non-oxidized sulfur analogs. The 3,5-dimethylpyrazole subunit could reduce off-target interactions compared to bulkier aryl substitutions (e.g., ’s phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.